REACTION_SMILES
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[c:10]1([S:16](=[O:17])(=[O:18])[Cl:19])[cH:11][cH:12][cH:13][cH:14][cH:15]1.[nH:1]1[cH:2][cH:3][c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]12>>[n:1]1([S:16]([c:10]2[cH:11][cH:12][cH:13][cH:14][cH:15]2)(=[O:17])=[O:18])[cH:2][cH:3][c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(Cl)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc2[nH]ccc2c1
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Name
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Type
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product
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Smiles
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O=S(=O)(c1ccccc1)n1ccc2ccccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |